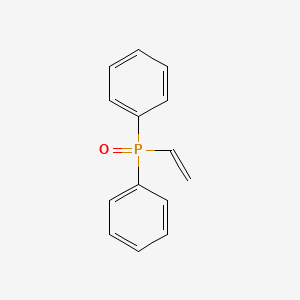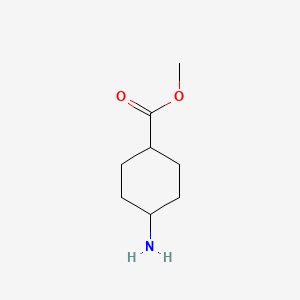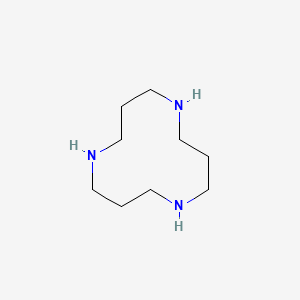
1,5,9-三氮杂环十二烷
概述
描述
1,5,9-Triazacyclododecane is a macrocyclic triamine with the molecular formula C9H21N3. It is a twelve-membered ring compound containing three nitrogen atoms at positions 1, 5, and 9. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications.
科学研究应用
1,5,9-Triazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: The compound is used in the study of metal ion transport and storage in biological systems. It can also be used to investigate the interactions between metal ions and biomolecules.
Medicine: 1,5,9-Triazacyclododecane and its metal complexes are explored for their potential therapeutic applications, including as anticancer agents and in diagnostic imaging.
Industry: The compound is used in the extraction and separation of metal ions from industrial waste streams. It is also employed in the synthesis of advanced materials and polymers.
作用机制
Target of Action
The primary target of 1,5,9-Triazacyclododecane is DNA . More specifically, it interacts with the left-handed form of poly d (GC), a high-energy form of DNA .
Mode of Action
1,5,9-Triazacyclododecane, in the form of its mononucleating and dinucleating macrocyclic polyamines and their novel nickel, copper, and zinc complexes, induces the left-handed form of poly d (GC) . The efficiency of this induction is influenced by the nuclearity, the presence or absence of metals ions, the linker length in the case of dinucleating ligands, and the metal ion .
Biochemical Pathways
The compound’s interaction with DNA influences the formation of Z-DNA, a high-energy form of DNA that can only be formed by alternating purine–pyrimindine sequences and when additional factors like supercoiling or multiple charged cations are present . This interaction plays a role in gene regulation, positioning of the nucleosome, and chromatin remodeling .
Pharmacokinetics
The compound’s boiling point is 77-78 °c/3 mmhg and its melting point is 32-35 °c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1,5,9-Triazacyclododecane is the induction of the left-handed form of poly d (GC), leading to the formation of Z-DNA . This has implications for gene regulation, positioning of the nucleosome, and chromatin remodeling .
Action Environment
The action of 1,5,9-Triazacyclododecane is influenced by environmental factors such as the presence or absence of metals ions . For example, the compound’s ability to induce Z-DNA is most efficient in the presence of copper ions and least efficient in the presence of zinc ions .
生化分析
Biochemical Properties
1,5,9-Triazacyclododecane plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms stable complexes with nickel, copper, and zinc ions, which can influence the activity of metalloenzymes. These interactions can modulate enzyme activity, either by inhibiting or activating the enzyme, depending on the metal ion and the specific enzyme involved .
Cellular Effects
1,5,9-Triazacyclododecane has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its metal complexes can induce the formation of Z-DNA, a left-handed DNA structure, which plays a role in gene regulation and chromatin remodeling . Additionally, these complexes can affect the positioning of nucleosomes and the overall chromatin structure, thereby influencing gene expression .
Molecular Mechanism
At the molecular level, 1,5,9-Triazacyclododecane exerts its effects through binding interactions with biomolecules. It forms coordination complexes with metal ions, which can then interact with nucleic acids, proteins, and other cellular components. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular processes. For instance, the compound’s nickel complexes have been shown to bind to DNA and induce conformational changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5,9-Triazacyclododecane can change over time. The stability and degradation of its metal complexes are important factors to consider. Studies have shown that the compound’s complexes with nickel, copper, and zinc are relatively stable, but their effects on cellular function can vary depending on the duration of exposure . Long-term studies have indicated that these complexes can lead to persistent changes in gene expression and chromatin structure .
Dosage Effects in Animal Models
The effects of 1,5,9-Triazacyclododecane vary with different dosages in animal models. At low doses, the compound’s metal complexes can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, these complexes can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve a specific biochemical effect.
Metabolic Pathways
1,5,9-Triazacyclododecane is involved in various metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes and cofactors involved in metal ion transport and storage. For example, its complexes with nickel and copper can influence the activity of metalloproteins and enzymes involved in oxidative stress responses . These interactions can affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 1,5,9-Triazacyclododecane is transported and distributed through interactions with transporters and binding proteins. Its metal complexes can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments . The localization and accumulation of these complexes can influence their biochemical effects and overall cellular function.
Subcellular Localization
The subcellular localization of 1,5,9-Triazacyclododecane and its metal complexes is crucial for their activity and function. These complexes can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound’s nickel complexes have been shown to localize to the nucleus, where they can interact with DNA and influence gene expression . The specific localization of these complexes can determine their biochemical effects and overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
1,5,9-Triazacyclododecane can be synthesized through several methods. One common approach involves the cyclization of linear triamines. For example, the reaction of tris(2-aminoethyl)amine with formaldehyde under acidic conditions can yield 1,5,9-Triazacyclododecane. Another method involves the cyclization of 1,4,7-triazacyclononane with formaldehyde and formic acid.
Industrial Production Methods
Industrial production of 1,5,9-Triazacyclododecane typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired macrocyclic structure. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
化学反应分析
Types of Reactions
1,5,9-Triazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary and tertiary amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
Oxidation: N-oxides of 1,5,9-Triazacyclododecane.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or halogenated derivatives of 1,5,9-Triazacyclododecane.
相似化合物的比较
1,5,9-Triazacyclododecane can be compared with other macrocyclic triamines, such as:
1,4,7-Triazacyclononane: A smaller nine-membered ring compound with similar coordination properties but different stability and reactivity.
1,4,8,11-Tetraazacyclotetradecane: A larger fourteen-membered ring compound with four nitrogen atoms, offering different coordination geometries and binding affinities.
1,4,7,10-Tetraazacyclododecane: Another twelve-membered ring compound with four nitrogen atoms, providing additional coordination sites compared to 1,5,9-Triazacyclododecane.
The uniqueness of 1,5,9-Triazacyclododecane lies in its specific ring size and the positioning of the nitrogen atoms, which confer distinct coordination properties and reactivity compared to other macrocyclic triamines.
属性
IUPAC Name |
1,5,9-triazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZKDXSJZVGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294-80-4 | |
| Record name | 1,5,9-Triazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
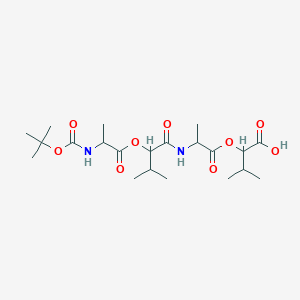

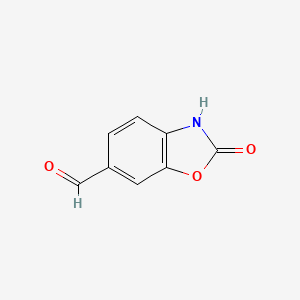


![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
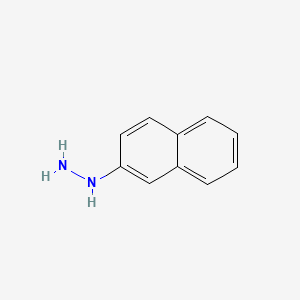
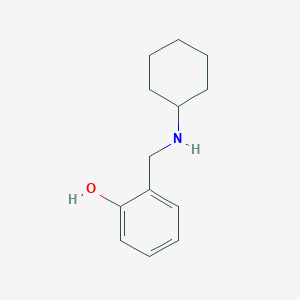
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)


